molecular formula C18H15BrN2O2S B12127903 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone

Cat. No.: B12127903
M. Wt: 403.3 g/mol
InChI Key: UQHRJXCZCYGGJP-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanyl group linked to a 4-ethylphenyl ethanone moiety. This structure is synthesized via S-alkylation of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol with α-halogenated ketones under basic conditions, a method consistent with procedures described for analogous compounds (e.g., sodium ethoxide-mediated alkylation in ethanol) .

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C18H15BrN2O2S/c1-2-12-3-5-13(6-4-12)16(22)11-24-18-21-20-17(23-18)14-7-9-15(19)10-8-14/h3-10H,2,11H2,1H3

InChI Key

UQHRJXCZCYGGJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone typically involves multiple steps. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The reaction conditions often require the use of solvents such as methanol and reagents like hydrazine hydrate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, derivatives of this compound have shown potential as antimicrobial agents. The presence of the oxadiazole ring is known to impart biological activity, making it a candidate for further investigation in drug development .

Medicine: Medicinal chemistry has explored this compound for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring, the sulfanyl-linked ethanone group, or the aromatic systems. Key comparisons include:

Compound Name Heterocycle R Group (Ethanone) Additional Substituents Reported Bioactivity/Properties Reference
Target Compound 1,3,4-Oxadiazole 4-Ethylphenyl 5-(4-Bromophenyl) Not explicitly reported
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone 1,3,4-Oxadiazole 4-Chlorophenyl 5-(4-Chlorophenyl) Crystal structure resolved via SHELX
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives (e.g., 8q ) 1,3,4-Oxadiazole Acetamide 5-(Indol-3-ylmethyl) α-Glucosidase inhibition (IC50: 49.71 µM)
3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX2 ) 1,3,4-Oxadiazole Naphthalen-2-ol 5-(4-Bromophenyl) Structural characterization (IR/NMR)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone 1,2,4-Triazole 4-Chlorophenyl 5-(4-Bromophenyl), 4-phenyl No bioactivity reported

Key Observations:

Substituent Effects :

  • Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity and larger atomic radius may enhance lipophilicity and π-π stacking compared to chlorine .
  • Ethylphenyl vs. Methoxyphenyl : The ethyl group in the target compound increases hydrophobicity relative to methoxy-substituted derivatives (e.g., ), which could influence membrane permeability .

Bioactivity Trends :

  • Acetamide derivatives (e.g., 8q ) show potent α-glucosidase inhibition, suggesting the sulfanyl-acetamide linkage is critical for enzyme interaction .
  • Triazole-containing analogues () lack reported bioactivity, underscoring the importance of the oxadiazole core in mediating biological effects.

Physicochemical Properties

  • Solubility : The 4-ethylphenyl group likely enhances solubility in organic solvents compared to polar substituents (e.g., methoxy in ).
  • Thermal Stability : Oxadiazoles generally exhibit high melting points (>200°C), consistent with analogues like OX2 (m.p. 277–280°C) .

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